From Dehydroacetic Acid: 3,6-Dimethyl-1-phenyl-1H-pyrazolo[4,3-c]pyridine-4-ones and their corresponding thiones can be synthesized using dehydroacetic acid as the starting material. []
From 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes: These aldehydes are valuable precursors in Sonogashira-type cross-coupling reactions with alkynes. Subsequent reactions with tert-butylamine provide access to 1-phenylpyrazolo[4,3-c]pyridines. Oxime formation followed by silver triflate-catalyzed cyclization yields the corresponding 1-phenylpyrazolo[4,3-c]pyridine 5-oxides. []
From Ethyl (2E)-3-dimethylamino-2-[(4Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]propenoate: This compound can be reacted with various N-nucleophiles to synthesize ethyl 3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates. []
Molecular Structure Analysis
The core structure of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid consists of a pyrazole ring fused to a pyridine ring, with a carboxylic acid group attached at the 6-position. The presence of multiple heteroatoms and the planar, aromatic nature of the molecule contribute to its unique electronic properties and its ability to participate in diverse interactions. Detailed NMR spectroscopic investigations (1H, 13C, 15N) have been conducted to characterize the structures of various derivatives. [, ]
Mechanism of Action
Inhibition of Protein Kinases: Some pyridyl-substituted 1H-pyrazolo[4,3-c]pyridines have shown potential as inhibitors of protein kinases, which play crucial roles in various cellular processes. []
Angiotensin II Antagonism: Certain derivatives, like PD123319, act as Angiotensin II antagonists, offering therapeutic potential for hypertension and related cardiovascular diseases. []
Physical and Chemical Properties Analysis
Crystalline Solids: Many derivatives exist as crystalline solids with well-defined melting points. [, ]
Solubility: The solubility profiles of these compounds are influenced by the nature and position of the substituents, impacting their bioavailability and pharmaceutical development. []
Applications
Antidepressant and Anxiolytic Agents: Some derivatives exhibit promising antidepressant and anxiolytic properties. []
Positive Inotropic Agents: Compounds like 8a, 11a, and 12 demonstrate positive inotropic activity, potentially useful for treating heart failure. []
Antiproliferative Agents: Certain derivatives show antiproliferative activity against various cancer cell lines, highlighting their potential as anticancer agents. []
Antibacterial Agents: Numerous 1H-pyrazolo[4,3-c]pyridine derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating varying degrees of efficacy against different bacterial strains. [, ]
Xanthine Oxidase Inhibitors: Specific derivatives, such as 3-substituted 7H-pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidin-5(6H)-ones, act as potent xanthine oxidase inhibitors, potentially useful for treating gout. []
Fluorescence pH Indicators: Some derivatives exhibit fluorescence properties suitable for pH sensing, offering potential applications in biological imaging and analytical chemistry. []
Compound Description: These tetracyclic compounds are characterized by a [, , ]triazino[4′,3′:1,5]pyrazolo[4,3-c]quinoline core, with an amino group at the 10-position and various substituents at the 6- and 9-positions. Their synthesis involved the diazotization of 4-amino-pyrazolo[4,3-c]quinolines and subsequent coupling with different active methylene nitriles.
Compound Description: These tetracyclic compounds share the [, , ]triazino[4′,3′:1,5]pyrazolo[4,3-c]quinoline core with the previous group but are distinguished by a chlorine atom at the 6-position and a carboxamide group at the 9-position. They were synthesized by coupling diazotized 3-amino-4-chloro-1H-pyrazolo[4,3-c]quinoline with either 2-cyanoacetamide or 2-cyano-N-phenylacetamide.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
G244-LM is an inhibitor of Wnt signaling. It inhibits Wnt3a-induced signaling in HEK293 human and 10T1/2 mouse cells in a reporter assay. It also inhibits Wnt signaling and colony formation in COLO-320DM and SW403, but not HCT-15 or DLD-1, colorectal cancer cells when used at a concentration of 0.2 µM for seven to 13 days. G244-LM inhibits growth of mouse intestinal organoids (IC50 = 0.11 µM) and organoid spheroids cultured from small intestine adenomas isolated from ApcMin mice, which exhibit constitutively activated Wnt/β-catenin signaling.
Endosidin 2 (ES2) is a cell-permeable benzylidene-benzohydrazide that binds to the exocyst component of the 70 kDa (EXO70) subunit of the exocyst complex (Kd = 253 μM, EXO70A1). ES2 binding inhibits exocytosis and endosomal recycling in plant and mammalian cells. ES2 disrupts protein trafficking between the endosome and plasma membrane, which enhances trafficking to the vacuole for degradation. It also inhibits recycling of endocytosed transferrin to the plasma membrane in HeLa cells and can target multiple isoforms of mammalian EXO70, resulting in misregulation of exocytosis.
Glycocholic acid-d4 is intended for use as an internal standard for the quantification of glycocholic acid by GC- or LC-MS. Glycocholic acid is a glycine-conjugated form of the primary bile acid cholic acid and has roles in the emulsification of fats. It reduces expression of the gene encoding the farnesoid X receptor (FXR) and increases expression of the genes encoding the bile acid receptors TGR5 and S1PR2 in SNU-245 cells when used at a concentration of 1.6 μmol/ml. Glycocholic acid (250 μM) increases the intracellular accumulation and cytotoxicity of epirubicin in Caco-2 cells, as well as decreases expression of the genes encoding multidrug resistance protein 1 (MDR1), MDR-associated protein 1 (MRP1), and MRP2 when used alone or in combination with epirubicin. It increases absorption of epirubicin into everted sacs of rat ileum and jejunum when used at a concentration of 250 μM. The bile acid composition ratio of glycocholic acid is elevated in bile of patients with cholangiocarcinoma compared with patients with pancreatic cancer or benign biliary diseases. Serum levels of glycocholic acid are elevated in patients with hepatocellular carcinoma compared with healthy individuals. Glycocholic acid-d4 is intended for use as an internal standard for the quantification of glycocholic acid by GC- or LC-MS. Glycocholic acid is a natural secondary bile acid formed by the conjugation of cholic acid and glycine. It acts as a detergent to solubilize fats for absorption and is itself absorbed. Like other bile acids, glycocholic acid exists as an anion at physiological pH and requires a carrier for transport across the membranes of the enterohepatic tissues.
An internal standard for the quantification of glycochenodeoxycholic acid (GCDCA;) by GC- or LC-MS. GCDCA is a glycine-conjugated form of the primary bile acid chenodeoxycholic acid. It reduces formation of cholic acid in primary human hepatocytes when used at a concentration of 100 µM. GCDCA (50, 75, and 100 µM) reduces the number of LC3 puncta, a marker of autophagy, and is cytotoxic to L-02 hepatocytes. GCDCA (50 µM) induces apoptosis in isolated rat hepatocytes, an effect that can be blocked by the protein kinase C (PKC) inhibitor chelerythrine. Fecal levels of GCDCA are decreased in a rat model of high-fat diet-induced obesity compared with rats fed a normal diet. Glycochenodeoxycholic acid-d4 (GCDCA-d4) is intended for use as an internal standard for the quantification of GCDCA by GC- or LC-MS. GCDCA is a bile salt formed in the liver by conjugation of chenodeoxycholate with glycine. It acts as a biosurfactant to solubilize lipids for absorption and is itself absorbed.